3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione
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Overview
Description
3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione is a chemical compound with the molecular formula C11H10FN3S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione typically involves the reaction of 2-fluorobenzylamine with pyrazine-2-thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may yield various substituted pyrazine derivatives .
Scientific Research Applications
3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-thiol: A precursor in the synthesis of 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione.
2-Fluorobenzylamine: Another precursor in the synthesis.
Pyrazolo[3,4-b]pyridine derivatives: Similar in structure and investigated for their biological activities.
Uniqueness
This compound is unique due to the presence of both the fluorobenzyl and pyrazine-2-thione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10FN3S |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylamino]-1H-pyrazine-2-thione |
InChI |
InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)7-15-10-11(16)14-6-5-13-10/h1-6H,7H2,(H,13,15)(H,14,16) |
InChI Key |
DQLOKTFJWOZLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CNC2=S)F |
Origin of Product |
United States |
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